molecular formula C3H6O2 B041140 Hydroxyacetone CAS No. 116-09-6

Hydroxyacetone

Cat. No. B041140
CAS RN: 116-09-6
M. Wt: 74.08 g/mol
InChI Key: XLSMFKSTNGKWQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hydroxyacetone can be synthesized through various chemical pathways. One notable method involves the reactions of (CH3)2COO Criegee intermediate, or acetone oxide, leading to hydroxyacetone as a stable end product. This process occurs via unimolecular isomerization through hydrogen atom transfer and -OH group migration, as well as through self-reaction of Criegee intermediates (Taatjes et al., 2017). Another synthesis approach utilizes hydroxyacetone as a platform for electrocatalytic hydrogenation and hydrodeoxygenation processes, starting from glycerol to produce various chemical products (Sauter, Bergmann, & Schröder, 2017).

Molecular Structure Analysis

The molecular structure of hydroxyacetone has been elucidated through gas-phase infrared, far-infrared, Raman, and ab initio methods, confirming its planar (Cs) conformation. This conformation is stabilized by an intramolecular O-H···O═C hydrogen bond forming a five-membered planar ring structure. The vibrational assignment of hydroxyacetone has been completed with these studies, providing essential data for its detection via infrared spectroscopy (Lindenmaier et al., 2016).

Chemical Reactions and Properties

Hydroxyacetone undergoes various chemical reactions, including Norrish-type-1 fragmentation to yield CH3CO and CH2OH radicals. This fragmentation is influenced by the pH of the solution, with cis and trans forms of the hydroxyacetone enediol radical anion being detected above pH 5 (Steenken, Jaenicke-Zauner, & Schulte‐Frohlinde, 1975). Moreover, hydroxyacetone participates in the aldol reaction with β,γ-unsaturated α-keto esters, facilitating the synthesis of chiral tertiary alcohols (Liu, Dou, & Lu, 2011).

Physical Properties Analysis

The physical properties of hydroxyacetone, including its vibrational dynamics, have been extensively studied through spectroscopic methods. These studies have revealed the presence of multiple conformers in aqueous solution, which impacts its vibrational dynamics and suggests the complexity of its behavior in different environments (Mohaček-Grošev, 2005).

Chemical Properties Analysis

Hydroxyacetone's chemical properties, particularly its reactivity and product formation in atmospheric chemistry, have been a subject of interest. The gas-phase oxidation of hydroxyacetone by reaction with OH, Cl-atoms, and photolysis has been quantified, providing insights into its atmospheric lifetime and degradation mechanisms. These studies are crucial for understanding hydroxyacetone's role in atmospheric chemistry and potential environmental impacts (Orlando, Tyndall, Fracheboud, Estupiñán, Haberkorn, & Zimmer, 1999).

Scientific Research Applications

  • Astrobiological Research : Hydroxyacetone's low energy isomer and reduced barrier to methyl rotation lead to multiple rotamers, impacting astrobiological research. This characteristic was highlighted in a theoretical study by Jalbout, Contreras‐Torres, and Adamowicz (2008) in the International Journal of Quantum Chemistry (Jalbout, Contreras‐Torres, & Adamowicz, 2008).

  • Alkene Ozonolysis Studies : Hydroxyacetone serves as a stable end product from reactions of C3 Criegee intermediates, marking it as a stable indicator for transient intermediates in these studies. This application was explored by Taatjes et al. (2017) in The journal of physical chemistry. A (Taatjes et al., 2017).

  • Electrocatalytic Synthesis : As a glycerol-based platform, hydroxyacetone can catalyze the electrocatalytic synthesis of compounds like acetone, 1,2-propanediol, and 2-propanol using various metals and electrolytes. This was demonstrated in a study by Sauter, Bergmann, and Schröder (2017) in ChemSusChem (Sauter, Bergmann, & Schröder, 2017).

  • Atmospheric Monitoring : Hydroxyacetone's new infrared bands reveal its planar conformation, suggesting potential applications in atmospheric monitoring. This was investigated by Lindenmaier et al. (2016) in The journal of physical chemistry. A (Lindenmaier et al., 2016).

  • Chemical Ionization Mass Spectrometry (CIMS) : CIMS enables the rapid, in situ detection and quantification of hydroxyacetone and glycolaldehyde in the atmosphere, useful for monitoring biogenic volatile organic compound oxidation. This was explored by Clair et al. (2011) in Atmospheric Chemistry and Physics (Clair et al., 2011).

  • Renewable Production of Keto-Alcohols : Hydroxyacetone is produced effectively through the selective hydrogenolysis of cellulose using certain catalysts, expanding its use in renewable production of C3 and C4 keto-alcohols from agricultural waste. Wang et al. (2019) in ChemSusChem discussed this application (Wang et al., 2019).

properties

IUPAC Name

1-hydroxypropan-2-one
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InChI

InChI=1S/C3H6O2/c1-3(5)2-4/h4H,2H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

XLSMFKSTNGKWQX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)CO
Source PubChem
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Molecular Formula

C3H6O2
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DSSTOX Substance ID

DTXSID8051590
Record name Hydroxyacetone
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Molecular Weight

74.08 g/mol
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Physical Description

Colorless liquid with a peculiar odor; [Merck Index] Clear light yellow liquid; [Aldrich MSDS], Liquid, Clear colourless to yellow liquid; Pungent, sweet-caramellic, somewhat choking etheral aroma
Record name Acetol
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Boiling Point

145.00 to 146.00 °C. @ 760.00 mm Hg
Record name Hydroxyacetone
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Solubility

1.00E+06 mg/L @ 20 °C (exp), Soluble in water, Soluble (in ethanol)
Record name Hydroxyacetone
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Density

1.079-1.085 (20°)
Record name Hydroxyacetone
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Vapor Pressure

2.95 [mmHg]
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Product Name

Hydroxyacetone

CAS RN

116-09-6
Record name Hydroxyacetone
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Record name Hydroxyacetone
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Record name 2-Propanone, 1-hydroxy-
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Record name Hydroxyacetone
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Melting Point

-17 °C
Record name Hydroxyacetone
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Synthesis routes and methods I

Procedure details

Hydroxypropanal was oxidized with oxygen at atmospheric pressure in a 50 ml flask equipped with a stirrer, condenser and port for gas inlet. Hydroxypropanal solution (2 g in 20 ml water) and a 5% platinum on carbon catalyst (0.1 g) were loaded into the flask with stirring at 60° C. Oxygen was bubbled for 5 hours, the oxidation reaction starting immediately. Reaction rate and product distribution were measured by oxygen consumption, HPLC, and NMR. The results showed 44.4% conversion with a selectivity to lactic acid of 92.4% The only by-product resulted from the further oxidation of lactic acid or hydroxyacetone to pyruvic acid 7.6%).
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Yield
7.6%

Synthesis routes and methods II

Procedure details

In U.S. Pat. No. 4,251,325 (assigned to BP Chemicals), the work-up of a fraction which has been substantially freed of low boilers, water, and acetone has been optimized by operating the cumene column in such a way that a mixture comprising cumene, AMS and hydroxy acetone is taken off at the top, with this mixture being separated virtually completely from the crude phenol remaining in the bottoms and thus not having to be removed in a costly fashion during the work-up of the phenol. This process gives phenol containing less than 30 ppm of hydroxy acetone. A disadvantage of this process is the fact that the input mixture has to be substantially freed of water, which is why an acetone fraction comprising low boilers and also the major part of the water present in the cleavage product mixture has to be separated from the cleavage product mixture in the preceding separation step. The work-up of such an acetone fraction by methods of the prior art is relatively uneconomical, since a high expenditure for apparatus is required.
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Synthesis routes and methods III

Procedure details

20 wt % glycerol was dehydrated at nitrogen ambient pressure at 220° C. using 80 g of 2-propanol as solvent. 0.01 g/ml of 71% Cu+Cr; 19% Al; 10% Ba catalyzed the reaction for 3 h to give glycerol conversion of 34% with 90% selectivity to hydroxyacetone, 8% 1,2-propylene glycol, <2% ethylene glycol and <0.01% to other products.
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80 g
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Synthesis routes and methods IV

Procedure details

20 wt % glycerol was dehydrated at nitrogen ambient pressure at 220° C. using 80 g of 2-propanol as solvent. 0.01 g/ml of 67% Cu and 33% Cr catalyzed the reaction for 5 h to give glycerol conversion of 37% with 86% selectivity to hydroxyacetone, 10% 1,2-propylene glycol, 4% ethylene glycol and <0.01% to other products.
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Synthesis routes and methods V

Procedure details

Dehydration of 80 wt % glycerol followed by acetol hydrogenation in a single step at 220° C. in 20 g of water as a solvent using 0.01 g/ml of 67% Cu+33% Cr catalyst in 5 h gave 21% conversion of glycerol with selectivity's of 69% to 1,2-propylene glycol and 31% to hydroxyacetone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Citations

For This Compound
10,500
Citations
V Mohaček-Grošev - Spectrochimica Acta Part A: Molecular and …, 2005 - Elsevier
In order to be able to fully understand the vibrational dynamics of monosaccharide sugars, we started with hydroxyacetone CH 2 OHCOCH 3, and glycolaldehyde CH 2 OHCOH, which …
Number of citations: 24 www.sciencedirect.com
AJ Apponi, JJ Hoy, DT Halfen, LM Ziurys… - The Astrophysical …, 2006 - iopscience.iop.org
… chemical formula C3H6O2, hydroxyacetone still requires further … , astrophysical identification of hydroxyacetone is subject to … theE-species of hydroxyacetone to high precision using a …
Number of citations: 39 iopscience.iop.org
A Sharma, I Reva, R Fausto - The Journal of Physical Chemistry A, 2008 - ACS Publications
The structure of hydroxyacetone (HA) isolated in an argon matrix (at 12 K) and in a neat solid phase (at 12−175 K) was characterized by using infrared (IR) spectroscopy. The …
Number of citations: 27 pubs.acs.org
M Baasandorj, S Griffith, S Dusanter… - The Journal of Physical …, 2009 - ACS Publications
… knowledge of the chemistry of hydroxyacetone is required in order to fully … of hydroxyacetone, with photolysis of only minor importance: (8) (1a) (1b) (1c) The reaction of hydroxyacetone …
Number of citations: 28 pubs.acs.org
PJ Klotz - 1999 - Citeseer
Hydroxyacetone (HA) is mainly produced in the atmosphere from oxidation of hydrocarbons of the type, CH3 (R) C= CH2. Tuazon and Atkinson (1990) reported HA yield of 41% from …
Number of citations: 4 citeseerx.ist.psu.edu
M Kattija‐Ari, MD Harmony - International Journal of Quantum …, 1980 - Wiley Online Library
The microwave spectra of hydroxyacetone and its—OD isotopic form have been observed and analyzed. The data show conclusively that the molecule adopts a hydrogen‐bonded …
Number of citations: 27 onlinelibrary.wiley.com
Y Bedjanian - The Journal of Physical Chemistry A, 2020 - ACS Publications
The kinetics of the reaction of OH radicals with hydroxyacetone has been investigated as a function of temperature at a total pressure of helium of 2.0–2.1 Torr and over an extended …
Number of citations: 10 pubs.acs.org
JJ Orlando, GS Tyndall, JM Fracheboud… - Atmospheric …, 1999 - Elsevier
… of hydroxyacetone … hydroxyacetone in the region relevant to the troposphere (λ>290nm) was found to be significantly less than unity. Rate coefficients for the reaction of hydroxyacetone …
Number of citations: 75 www.sciencedirect.com
Y Zhou, DH Quan, X Zhang, SL Qin - Research in Astronomy and …, 2020 - iopscience.iop.org
… In this work, we report the identification of hydroxyacetone at the 2 mm waveband toward … pathway of the hydroxyacetone. Thus, we propose that the hydroxyacetone can be formed …
Number of citations: 16 iopscience.iop.org
M Petitjean, E Reyès-Pérez, D Pérez… - Journal of Chemical & …, 2010 - ACS Publications
Vapor pressures of ethylene glycol, hydroxyacetaldehyde, and hydroxyacetone were measured by using a standard closed system equipped with a vacuum line, built recently in our …
Number of citations: 32 pubs.acs.org

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